5-amino-N-cyclohexyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acid, overcoming the Dimroth rearrangement issue. This method facilitates the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the versatility of triazole derivatives in synthesizing biologically active compounds (S. Ferrini et al., 2015).
Triazole Analogues of 2-Aminobenzylamine
The synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles further demonstrates the adaptability of triazole chemistry in creating structurally diverse molecules potentially useful in various biological applications (A. Albert, 1970).
Synthesis of Substituted [1,2,4]Triazole Derivatives
The structural determination of substituted 1,2,4-triazole derivatives indicates the potential for creating complex molecules with specific chemical properties, possibly leading to novel applications in medicinal chemistry and drug design (R. Velavan et al., 1997).
New Routes to Benzamide-Based 5-Aminopyrazoles
A novel synthetic route to benzamide-based 5-aminopyrazoles and their derivatives shows significant anti-influenza A virus activity, highlighting the potential of triazole derivatives in antiviral drug development (A. Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-N-cyclohexyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11-8-9-12(2)14(10-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQPLGNSMLNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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